molecular formula C3H6N2O B12912948 2,3-Dihydro-1,2-oxazol-3-amine CAS No. 83880-38-0

2,3-Dihydro-1,2-oxazol-3-amine

Cat. No.: B12912948
CAS No.: 83880-38-0
M. Wt: 86.09 g/mol
InChI Key: AIXDDKMZEMATRG-UHFFFAOYSA-N
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Description

Contextualization of Oxazole (B20620) and Isoxazole (B147169) Systems in Academic Inquiry

Oxazoles and their isomers, isoxazoles, are five-membered aromatic heterocycles that have garnered significant attention in academic and industrial research. rsc.org Oxazoles feature an oxygen and a nitrogen atom in a 1,3-relationship, while isoxazoles have them in a 1,2-relationship. rsc.orgresearchgate.net This structural distinction imparts unique physicochemical properties and reactivity patterns to each system. rsc.org

Bioactive Scaffolds: Compounds containing these rings have shown antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.net

Synthetic Intermediates: The inherent reactivity of the oxazole and isoxazole rings allows for their transformation into other complex molecular architectures. nih.gov

Ligands in Catalysis: The nitrogen atom in these rings can coordinate with metal centers, making them useful ligands in catalysis.

The development of novel and efficient synthetic routes to access functionalized oxazoles and isoxazoles remains an active area of research, employing methods such as [3+2] cycloaddition reactions and transition-metal-catalyzed cyclizations. bohrium.comorganic-chemistry.org

Significance of Dihydro-Oxazole Frameworks in Organic Synthesis and Chemical Research

Reducing the double bonds in oxazole and isoxazole rings leads to their dihydro-derivatives, known as oxazolines and isoxazolines, respectively. The compound of interest, 2,3-Dihydro-1,2-oxazol-3-amine, belongs to the isoxazoline (B3343090) family. These partially saturated frameworks introduce three-dimensional structure, which is often crucial for biological activity and stereoselective synthesis.

Dihydro-oxazole systems, particularly 4,5-dihydro-1,3-oxazoles (oxazolines), are prominent in several areas of chemical research:

Chiral Ligands: Chiral oxazolines are extensively used in asymmetric catalysis, where they can induce high levels of enantioselectivity in a wide range of chemical transformations.

Synthetic Intermediates: Dihydro-oxazoles are stable intermediates that can be readily converted into other functional groups, such as amino alcohols, which are valuable building blocks in pharmaceutical synthesis. rsc.org

Protecting Groups: The oxazoline (B21484) moiety can serve as a protecting group for carboxylic acids.

Similarly, the 4,5-dihydro-1,2-oxazole (isoxazoline) ring, the core of the title compound, is a key structural motif. It is often synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkenes. mdpi.com Research has demonstrated that these frameworks are present in compounds with antibacterial activity. tci-thaijo.orgthaiscience.info The development of synthetic methods to access these dihydro systems, such as intramolecular nitrile oxide cycloaddition (INOC), allows for the creation of complex, fused heterocyclic systems. mdpi.com

Research Landscape of this compound: An Overview of Scholarly Interest

Direct scholarly research focusing exclusively on the parent compound, this compound, is limited. However, the academic landscape reveals significant interest in its substituted derivatives, highlighting the importance of this heterocyclic scaffold as a building block in medicinal chemistry and materials science. The research primarily revolves around the synthesis and evaluation of various derivatives where different substituents are attached to the core isoxazoline ring.

A study describes the synthesis and characterization of compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment. tci-thaijo.orgthaiscience.info These derivatives were prepared and evaluated for their antibacterial activity against several bacterial species, showing promising results. tci-thaijo.orgthaiscience.info This indicates the potential of the 3-amino-isoxazoline scaffold in the development of new anti-infective agents.

Further illustrating the scaffold's versatility, other investigated derivatives include:

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-amine: A complex derivative whose synthesis and properties are cataloged in chemical databases. chemsrc.com

5-(2,3-dihydro-1H-inden-5-yl)-4-ethyl-1,2-oxazol-3-amine: Another variant noted for its specific substitution pattern. molport.com

Derivatives of 5-amino-3-methyl-1,2-oxazole: These compounds have been investigated for their immunomodulatory properties, with studies showing they can influence T-cell subsets and cytokine production. nih.gov

5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-amine: A fused-ring system based on the isoxazol-3-amine core. ontosight.ai

The table below summarizes some of the physical and chemical data available for the parent compound and a key derivative.

Property2,3-Dihydro-1,2-oxazol-3-one, 5-amino-5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-amine
Synonym 5-Aminoisoxazol-3(2H)-one-
CAS Number 822-63-9 lookchem.com1267010-33-2 chemsrc.com
Molecular Formula C3H4N2O2C11H11N3O3
Molecular Weight 100.08 g/mol 233.22 g/mol
Reported Use/Study Chemical intermediate lookchem.comChemical Intermediate chemsrc.com
Data sourced from chemical supplier databases.

The research into these varied structures underscores a consistent theme: the this compound framework serves as a valuable and versatile platform for generating novel molecules with potential biological activities. The synthetic accessibility of the isoxazoline ring system, combined with the functional handle provided by the 3-amino group, allows for extensive chemical modification and exploration of the resulting compounds in diverse scientific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83880-38-0

Molecular Formula

C3H6N2O

Molecular Weight

86.09 g/mol

IUPAC Name

2,3-dihydro-1,2-oxazol-3-amine

InChI

InChI=1S/C3H6N2O/c4-3-1-2-6-5-3/h1-3,5H,4H2

InChI Key

AIXDDKMZEMATRG-UHFFFAOYSA-N

Canonical SMILES

C1=CONC1N

Origin of Product

United States

Synthetic Methodologies for 2,3 Dihydro 1,2 Oxazol 3 Amine and Its Core Scaffold

Strategies for the Construction of the 2,3-Dihydro-1,2-oxazole Ring System

The formation of the 2,3-dihydro-1,2-oxazole ring can be achieved through several key synthetic transformations. These include cycloaddition reactions, which are powerful tools for forming five-membered rings, and various cyclization strategies that build the ring from acyclic precursors.

Cycloaddition Reactions for Dihydro-1,2-oxazole Derivatives

Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone in the synthesis of five-membered heterocycles like 2,3-dihydro-1,2-oxazoles. wikipedia.org These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form the ring system. wikipedia.org

The development of asymmetric [3+2] cycloaddition reactions has been crucial for the enantioselective synthesis of chiral 2,3-dihydro-1,2-oxazole derivatives. These methods often employ chiral catalysts to control the stereochemical outcome of the reaction.

One notable example involves the squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles with N-2,2,2-trifluoroethylisatin ketimines. This reaction produces complex dispirooxindoles containing a 2,3-dihydropyrrole ring, which is structurally related to the dihydro-oxazole core, with high yields and excellent diastereo- and enantioselectivities. rsc.org The use of a chiral phosphoric acid catalyst has also been effective in the formal [3+2] cycloaddition of azoalkenes with 3-vinylindoles, yielding functionalized 2,3-dihydropyrroles with high enantioselectivity. nih.gov

Another approach utilizes the [3+2] cycloaddition of arynes and oxaziridines to synthesize dihydrobenzisoxazoles. nih.gov This reaction proceeds through the cleavage of the C-O bond in the oxaziridine (B8769555) and tolerates a range of substituents on both reaction partners. nih.gov

Catalyst TypeReactantsProductYieldEnantiomeric Excess (ee)
Squaramide3-Methyl-4-nitro-5-isatylidenyl-isoxazoles and N-2,2,2-trifluoroethylisatin ketiminesIsoxazole (B147169) and trifluoromethyl-containing 3,2′-pyrrolidinyl dispirooxindolesUp to 99%Up to 96%
Chiral Phosphoric AcidAzoalkenes and 3-vinylindoles2,3-DihydropyrrolesHighExcellent

Organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, offering a metal-free alternative to traditional methods. In the context of dihydro-1,2-oxazole synthesis, organocatalysts can facilitate cycloaddition and cyclization reactions with high efficiency and selectivity.

For instance, the 1,3-dipolar cycloaddition of α,β-unsaturated ketones with azides can be catalyzed by secondary amines to produce 1,2,3-triazoles, a related five-membered heterocycle. researchgate.net This demonstrates the potential of organocatalysis to promote [3+2] cycloadditions. Similarly, DBU-catalyzed cycloadditions of α,β-unsaturated esters with azides yield 1,4-disubstituted 1,2,3-triazoles. researchgate.net While these examples lead to triazoles, the underlying principles of activating substrates towards cycloaddition are applicable to the synthesis of dihydro-oxazoles.

The 1,3-dipolar cycloaddition is a versatile method for constructing five-membered heterocyclic rings and is not limited to dihydro-1,2-oxazoles. wikipedia.org This reaction is also employed in the synthesis of related structures like 4,5-dihydro-1,2,4-oxadiazoles. This is achieved through the regiospecific 1,3-dipolar cycloaddition of nitrile oxides with fluoro-substituted aldimines. researchgate.net

A powerful tandem [4+2]/[3+2] cycloaddition cascade of 1,3,4-oxadiazoles has been developed, which allows for the rapid construction of complex polycyclic systems. nih.gov This reaction can set up to six stereocenters in a single step. nih.gov While the final product is not a simple dihydro-oxazole, this methodology showcases the power of cycloaddition cascades in complex molecule synthesis.

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is a well-known method for synthesizing 1,2,3-triazoles. researchgate.net This reaction can be performed under mild, metal-free conditions, for example, through an intramolecular azide-alkyne cycloaddition. researchgate.net

Cyclization Reactions Involving Hydroxylamine (B1172632) Derivatives

Intramolecular cyclization of appropriately functionalized acyclic precursors is a common strategy for the synthesis of heterocyclic rings. For 2,3-dihydro-1,2-oxazoles, derivatives of hydroxylamine are key starting materials.

A practical and effective method for synthesizing 2-oxazolines, which are isomers of dihydro-1,2-oxazoles, involves the dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by triflic acid (TfOH). nih.gov This reaction proceeds with good functional group tolerance and generates water as the only byproduct. nih.gov The stereochemical outcome of this reaction suggests that the hydroxyl group is activated as a leaving group. nih.gov

Oxidative Cyclization Methodologies for Dihydro-Heterocycles

Oxidative cyclization provides another avenue for the construction of dihydro-heterocyclic systems. These reactions involve the formation of a carbon-oxygen or carbon-nitrogen bond coupled with an oxidation step.

The direct oxidative cyclization of 1,5-dienes is a valuable method for the diastereoselective preparation of substituted tetrahydrofurans, which share the five-membered oxygen-containing ring structure with dihydro-oxazoles. bohrium.com This transformation can be mediated by various metals and is highly diastereoselective. bohrium.com Similarly, oxidative cyclizations of 5,6-dihydroxyalkenes or 5-hydroxyalkenes can lead to similar products. bohrium.com

For the synthesis of nitrogen-containing heterocycles, oxidative dehydrogenation of their dihydro-precursors is a common strategy. nih.gov Various oxidants, including molecular oxygen, iodine, and metal-based reagents like MnO2 and K2Cr2O7, can be employed for this purpose. nih.gov Phenyliodine diacetate (PIDA) has been used to mediate the intramolecular cyclization of enamides to form oxazoles, demonstrating the utility of hypervalent iodine reagents in C-O bond formation. acs.org Furthermore, a Pd(II)-catalyzed C-H activation/C-O cyclization directed by a hydroxyl group has been developed for the synthesis of dihydrobenzofurans. acs.org

Synthesis from Precursor Molecules, including Amino Acids

The use of readily available chiral building blocks from nature is a cornerstone of modern synthetic chemistry. Amino acids, with their inherent stereochemistry and dual functional groups, serve as valuable starting materials for the synthesis of complex heterocyclic systems, including the 2,3-dihydro-1,2-oxazole (isoxazolidine) core.

One prominent strategy begins with the conversion of N-protected amino acids into N-protected amino alcohols through the reduction of the carboxylic acid moiety. rsc.org These amino alcohols can then be oxidized to the corresponding aldehydes. Subsequent treatment with hydroxylamine yields an oxime, which is then converted to a hydroximoyl chloride (chloroxime) using an N-halosuccinimide. rsc.org These chloroximes are stable precursors to nitrile oxides, which can undergo [3+2] cycloaddition reactions with appropriate dipolarophiles to form the heterocyclic ring. While this method is often used to synthesize aromatic isoxazoles, the adaptation of the cycloaddition step to use alkenes as dipolarophiles provides a direct route to the 2,3-dihydro-1,2-oxazole scaffold.

Another effective method involves the direct cyclization of β-hydroxy amino acid derivatives. The reaction of β-hydroxy amino acids, such as L-threonine, with aldehydes in the presence of a metal catalyst like nickel(II) can yield highly substituted oxazolidines stereospecifically. mdpi.com In this process, the inherent chirality of the amino acid at the α- and β-carbons is retained and directs the formation of new stereocenters at the C2 (the former aldehyde carbon) and N3 (the former amino nitrogen) positions of the resulting ring. mdpi.com This transfer of chirality provides a powerful tool for creating enantiomerically pure oxazolidine (B1195125) structures.

A distinct pathway to a related scaffold, 4-amino-3-isoxazolidone, starts from α-amino-β-chloropropionic acid, a derivative of alanine. google.com This amino acid is first treated with phosgene (B1210022) to form an N-carboanhydride. This intermediate is then reacted with hydroxylamine to produce α-amino-β-chloropropionohydroxamic acid. The final step is a base-mediated intramolecular cyclization, where the hydroxylamine nitrogen displaces the chlorine atom to close the five-membered isoxazolidinone ring. google.com

Precursor MoleculeKey Synthetic StepsResulting Scaffold/IntermediateReference
N-Boc-Amino Acid1. Reduction to amino alcohol 2. Oxidation to aldehyde 3. Oximation 4. Conversion to chloroxime 5. [3+2] Cycloaddition with alkeneSubstituted 2,3-Dihydro-1,2-oxazole rsc.org
β-Hydroxy Amino Acid (e.g., Threonine)Ni(II)-catalyzed condensation with an aldehydeStereospecific Oxazolidine-4-carboxylate mdpi.com
α-Amino-β-chloropropionic Acid1. Reaction with phosgene 2. Reaction with hydroxylamine 3. Base-mediated cyclization4-Amino-3-isoxazolidone google.com

Functionalization Strategies for the Amino Group at the 3-Position

The amino group at the C3 position of the 2,3-dihydro-1,2-oxazole ring is a critical handle for introducing molecular diversity and modulating the compound's properties. While literature specifically detailing the functionalization of 2,3-dihydro-1,2-oxazol-3-amine is limited, the reactivity of this primary amine can be predicted based on standard transformations of amino groups on other heterocyclic scaffolds. Common strategies include acylation, sulfonylation, alkylation, and formation of ureas or thioureas.

Acylation and Sulfonylation: The primary amino group is readily acylated by reaction with acid chlorides, anhydrides, or activated esters in the presence of a non-nucleophilic base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the electronic and lipophilic character of the parent amine. For instance, the acylation of aminoguanidine (B1677879) is a key step in the synthesis of various 3-amino-1,2,4-triazoles. mdpi.com

Alkylation and Reductive Amination: Direct N-alkylation can be achieved using alkyl halides, though this can sometimes lead to over-alkylation. A more controlled method for introducing alkyl groups is reductive amination. This involves the condensation of the 3-amino group with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) to yield the secondary or tertiary amine.

Urea and Thiourea Formation: The reaction of the 3-amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. This transformation is widely used to link heterocyclic fragments or introduce groups that can participate in specific hydrogen bonding interactions. The synthesis of thiazolyl-thiourea derivatives via the addition of 2-aminothiazole (B372263) to isothiocyanates is a well-established example of this type of functionalization. nih.gov

Metal-Catalyzed Cross-Coupling: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed for N-arylation or N-vinylation. This would involve the palladium-catalyzed reaction of the 3-amino group with an aryl or vinyl halide, allowing for the introduction of complex aromatic and unsaturated moieties. mdpi.com

Reaction TypeReagentsFunctional Group IntroducedGeneral Applicability Reference
AcylationR-COCl, (RCO)₂OAmide (-NHCOR) mdpi.com
SulfonylationR-SO₂ClSulfonamide (-NHSO₂R) researchgate.net
AlkylationR-X (Alkyl Halide)Secondary/Tertiary Amine (-NHR, -NR₂) researchgate.net
Reductive AminationRCHO/RCOR', NaBH(OAc)₃Secondary/Tertiary Amine (-NH-CHR₂, -N(CHR₂)₂) nih.gov
Urea FormationR-NCO (Isocyanate)Urea (-NHCONHR) researchgate.net
Thiourea FormationR-NCS (Isothiocyanate)Thiourea (-NHCSNHR) nih.gov
N-ArylationAr-X, Pd catalyst, BaseAryl Amine (-NHAr) mdpi.com

Regioselective and Stereoselective Synthetic Pathways for Dihydro-1,2-oxazol-3-amine Analogs

Controlling the regiochemistry and stereochemistry during the formation of the 2,3-dihydro-1,2-oxazole ring is crucial for developing specific analogs with defined three-dimensional structures. The most powerful and widely studied method for this purpose is the [3+2] cycloaddition reaction between a nitrone and a dipolarophile (typically an alkene). chim.it

Regioselectivity: The reaction of a nitrone with an alkene can theoretically produce two different regioisomers. The regiochemical outcome is primarily governed by the electronic properties of the substituents on both the nitrone and the alkene, as dictated by frontier molecular orbital (FMO) theory. chim.it Generally, the reaction between an electron-rich alkene and an electron-poor nitrone (or vice versa) proceeds with high regioselectivity. For example, the cycloaddition of C-aryl-N-phenylnitrones with certain electron-deficient alkenes has been shown to be highly regiospecific, yielding exclusively the 5-substituted isoxazolidine (B1194047) products. chim.it Careful selection of substrates and reaction conditions allows for the predictable synthesis of a desired regioisomer. nih.gov

Stereoselectivity: The [3+2] cycloaddition can also generate multiple stereoisomers.

Diastereoselectivity: When the alkene dipolarophile is E/Z-isomeric, the reaction is often stereospecific, with the stereochemistry of the alkene being transferred to the newly formed ring. Furthermore, the approach of the nitrone to the alkene can occur from two different faces, leading to endo or exo transition states and resulting in different diastereomers. The use of chiral catalysts or auxiliaries can significantly influence this selectivity. researchgate.net For instance, a highly regio- and trans-stereoselective hydroboration–oxidation of a pre-formed 2,3-dihydroisoxazole ring can be used to install substituents with specific stereochemistry relative to existing groups on the ring. beilstein-journals.org

Enantioselectivity: Achieving enantioselectivity requires the use of a chiral influence, such as a chiral catalyst or a chiral auxiliary attached to one of the reactants. Both metal-catalyzed and organocatalyzed asymmetric 1,3-dipolar cycloadditions have been developed. chim.it Chiral primary amine catalysts, for example, have been successfully used to mediate the reaction between enones and nitrones, affording bicyclic isoxazolidine derivatives with excellent enantioselectivities. researchgate.net

As mentioned previously, an alternative stereoselective route involves the intramolecular cyclization of chiral precursors derived from amino acids. The reaction of L- or D-enantiomers of β-hydroxy amino acids with aldehydes proceeds with a high degree of stereocontrol, where the existing stereocenters of the amino acid dictate the absolute configuration of the newly formed chiral centers on the oxazolidine ring. mdpi.com

MethodKey FeatureControl AchievedExample/Reference
[3+2] Nitrone-Alkene CycloadditionFrontier Molecular Orbital (FMO) controlRegioselectivityPredictable formation of 5-substituted vs. 4-substituted isoxazolidines. chim.it
Catalytic [3+2] CycloadditionUse of chiral primary amine catalystEnantioselectivity & DiastereoselectivityReaction of enones and nitrones to give fused bicyclic isoxazolidines. researchgate.net
Substrate-Controlled CyclizationUse of chiral β-hydroxy amino acidsStereospecificityChirality transfer from amino acid to the oxazolidine ring. mdpi.com
Post-Cyclization FunctionalizationHydroboration-oxidation of dihydroisoxazole (B8533529)Diastereoselectivitytrans-selective introduction of a hydroxyl group. beilstein-journals.org

Chemical Reactivity and Transformation Pathways of 2,3 Dihydro 1,2 Oxazol 3 Amine

Ring Stability and Investigation of Ring-Opening Reactions

The 2,3-dihydro-1,2-oxazole ring, also known as a 2-isoxazoline ring, possesses a degree of stability, but it is susceptible to cleavage under various conditions, particularly through reactions that release its inherent ring strain. The stability is influenced by the substituents on the ring. Ring-opening reactions are a significant aspect of the chemistry of dihydroisoxazoles, often leading to the formation of valuable acyclic synthons.

One common pathway for the cleavage of the dihydroisoxazole (B8533529) ring involves reductive N-O bond scission. This is a well-established method for converting these heterocycles into γ-amino alcohols, which are important building blocks in organic synthesis. The choice of reducing agent can influence the outcome of the reaction. For instance, catalytic hydrogenation is a widely used method for this transformation.

In some cases, the ring can be opened under non-reductive conditions. For example, treatment of certain 2,3-dihydroisoxazoles with a base can induce ring opening through elimination reactions, particularly if there are suitable leaving groups on the ring. The stability of the dihydroisoxazole ring can also be compromised in the presence of strong nucleophiles, which can attack the ring and lead to its cleavage. Unexpected ring-opening reactions of 2,3-dihydroisoxazoles have been observed, for instance, during domino reactions in aqueous media, highlighting the nuanced stability of this heterocyclic system. rsc.org

Reactivity at the Amino Moiety: Acylation, Condensation, and Amine Transformations

The exocyclic amino group at the 3-position of the 2,3-dihydro-1,2-oxazole ring is a key site for chemical modifications, allowing for the synthesis of a wide range of derivatives. This amino group exhibits typical nucleophilic character and can participate in various reactions common to primary amines.

Acylation: The amino group readily undergoes acylation reactions with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. This reaction is a straightforward and efficient way to introduce a variety of acyl groups onto the heterocyclic scaffold, thereby modifying its steric and electronic properties.

Condensation: Condensation reactions with carbonyl compounds, such as aldehydes and ketones, are also a characteristic feature of the amino moiety. These reactions typically lead to the formation of Schiff bases (imines). For example, the condensation of 4-amino-N-(5-methylisoxazol-3-yl)-benzenesulfonamide with 2,3-dihydroxybenzaldehyde (B126233) proceeds to form the corresponding imine derivative. nih.gov Such reactions are often catalyzed by acids and are crucial for the construction of more complex molecular architectures. The conditions of these condensation reactions can be critical, with factors like solvent and temperature influencing the outcome and yield. nih.govmdpi.com

Other Amine Transformations: Beyond simple acylation and condensation, the amino group can be involved in a variety of other transformations. These can include diazotization followed by substitution, alkylation, and participation in the formation of larger heterocyclic systems. The reactivity of the amino group is analogous to that of other 3- and 5-aminoisoxazoles, which are known to act as nucleophiles in a range of synthetic transformations. researchgate.net

Cycloaddition Reactivity of Dihydro-Oxazole Derivatives as Components in Pericyclic Reactions

Dihydro-oxazole derivatives are valuable participants in pericyclic reactions, most notably in [3+2] cycloaddition reactions, where they can act as the three-atom component. These reactions are powerful tools for the construction of five-membered rings. The reactivity of dihydro-oxazoles in such cycloadditions is influenced by the substitution pattern on the ring and the nature of the dipolarophile.

For instance, 4,5-dihydrooxazole- and oxazolidine-4-carbonitrile N-oxides, which can be generated in situ, undergo cycloaddition with alkenes like styrene (B11656) to produce diastereoisomeric dihydroisoxazoles. nih.gov Similarly, dihydroisoxazoles can be synthesized through the [3+2] cycloaddition of arynes and oxaziridines, a reaction that proceeds via cleavage of the C-O bond of the oxaziridine (B8769555). bu.edu.eg

The scope of dipolarophiles that can react with dihydro-oxazole derivatives is broad and includes alkenes and alkynes. These cycloaddition reactions often exhibit high regioselectivity. The reaction conditions, such as the use of catalysts or thermal induction, can play a crucial role in the efficiency and outcome of the cycloaddition. For example, p-TsOH can participate in the 1,3-dipolar cycloaddition of α-nitroketones with dipolarophiles to form dihydroisoxazoles. organic-chemistry.org

Heterocyclic Ring Interconversions and Derivatizations

The 2,3-dihydro-1,2-oxazole-3-amine scaffold can serve as a versatile precursor for the synthesis of other important heterocyclic systems. Through various ring transformation and derivatization reactions, the dihydro-oxazole ring can be converted into imidazole (B134444), pyrazole (B372694), pyrimidine (B1678525), and oxadiazole derivatives.

Conversion Pathways to Imidazole Derivatives

The transformation of oxazoles into imidazoles is a known synthetic strategy that offers a route to N-substituted imidazoles. rsc.org This conversion can be achieved through a microwave-assisted reaction between an oxazole (B20620) and a primary amine. While this has been demonstrated for aromatic oxazoles, the principle can be extended to dihydro-oxazole derivatives, likely proceeding through a ring-opening-ring-closing mechanism. The general synthesis of imidazoles often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, and various modifications of this approach exist. wikipedia.orgnih.govslideshare.netorganic-chemistry.org A plausible pathway for the conversion of 2,3-dihydro-1,2-oxazol-3-amine to an imidazole derivative would involve initial ring cleavage to an acyclic intermediate, followed by rearrangement and cyclization with a suitable nitrogen source.

Formation of Pyrazole and Pyrimidine Derivatives from Oxazole Precursors

The synthesis of pyrazole and pyrimidine rings from oxazole precursors is a valuable method for accessing these important heterocyclic cores. A nickel-catalyzed transformation allows for the conversion of isoxazoles and oxadiazoles (B1248032) into the corresponding pyrazoles. organic-chemistry.org This suggests that under appropriate catalytic conditions, the N-O bond of the dihydro-oxazole ring could be cleaved and rearranged to form a pyrazole. The classical Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine, and a ring-opened dihydro-oxazole derivative could potentially serve as a synthon for the dicarbonyl component. wikipedia.org

Similarly, pyrimidine derivatives can be synthesized from oxazole precursors. For instance, 2-amino-2-oxazolines can react with β-keto esters to form oxazolo[3,2-a]pyrimidines. bu.edu.eg Furthermore, 5-aminooxazole-4-carbonitrile (B1331464) is a versatile building block for the construction of oxazolo[5,4-d]pyrimidines, where a pyrimidine ring is annulated onto the oxazole core. core.ac.uknih.govresearchgate.net These examples demonstrate the utility of the oxazole moiety as a template for the construction of fused and unfused pyrimidine systems.

Transformation into Fused Benzosultam-Oxazolidine Systems

The synthesis of fused benzosultam-oxazolidine systems represents a significant area of interest in organic chemistry due to the presence of these structural motifs in various biologically active compounds. mdpi.comresearchgate.net Research has demonstrated the construction of these fused heterocyclic systems through organocatalytic asymmetric cycloaddition reactions.

Detailed research has been conducted on the synthesis of enantioenriched benzosultam-fused oxazolidines. mdpi.com One notable transformation involves the reaction of benzo[d]isothiazole 1,1-dioxide with (E)-4-hydroxy-1-phenylbut-2-en-1-one. mdpi.com This asymmetric [3+2]-cycloaddition is efficiently catalyzed by a bifunctional quinine-derived squaramide catalyst in 1,2-dichloroethane (B1671644) at room temperature. mdpi.com

The reaction proceeds with high efficiency, affording the desired enantioenriched benzosultam-fused oxazolidine (B1195125) product in an excellent yield of 99%. mdpi.com Furthermore, the transformation exhibits high levels of stereocontrol, with a diastereomeric ratio greater than 20:1 and an enantiomeric ratio of 89:11. mdpi.com The structural confirmation of the resulting 2-((3R,9bS)-5,5-dioxido-2,3-dihydro-9bH-benzo nih.govgoogle.comisothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one was achieved through various spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and IR spectroscopy, as well as mass spectrometry. mdpi.com

The successful synthesis of this complex heterocyclic system highlights the utility of cyclic N-sulfonyl ketimines and γ-hydroxy-α,β-unsaturated phenyl ketones as valuable substrates in cycloaddition reactions for generating enantioenriched benzosultam-fused oxazolidine derivatives. mdpi.comresearchgate.net

Reaction Data for the Synthesis of a Fused Benzosultam-Oxazolidine System

Reactant 1Reactant 2CatalystSolventTemperatureProductYieldDiastereomeric Ratio (dr)Enantiomeric Ratio (er)
Benzo[d]isothiazole 1,1-dioxide(E)-4-hydroxy-1-phenylbut-2-en-1-oneQuinine-derived squaramide IClCH₂CH₂ClRoom Temperature2-((3R,9bS)-5,5-dioxido-2,3-dihydro-9bH-benzo nih.govgoogle.comisothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one99%>20:189:11

Derivatives and Analogs of 2,3 Dihydro 1,2 Oxazol 3 Amine: Synthesis and Structural Diversity

Synthesis of Substituted 2,3-Dihydro-1,2-oxazol-3-amine Derivatives

The synthesis of substituted this compound derivatives is achieved through various synthetic methodologies, allowing for the introduction of a wide range of functional groups. These methods often involve multi-step sequences starting from readily available precursors.

A common approach involves the cyclocondensation of suitable starting materials. For instance, the reaction of 5-substituted-2-amino-2-oxazolines with biselectrophiles can lead to the formation of isomeric 2-substituted-7(5)-methyl-2,3-dihydro-5(7)H-oxazolo[3,2-a]pyrimidin-5-ones and 7-ones. researchgate.net Specifically, reacting 5-substituted-2-amino-2-oxazolines with acetylenic esters in boiling ethanol (B145695) yields a mixture of these pyrimidinones. researchgate.net

Another versatile method is the 1,3-dipolar cycloaddition reaction. This reaction, involving a nitrile oxide and a dipolarophile, is a powerful tool for constructing the isoxazoline (B3343090) ring, a core component of the dihydro-oxazole structure. mdpi.comrsc.org Nitrile oxides can be generated in situ from aldoximes through oxidation using various reagents like chloramine (B81541) T, N-halosuccinimides, or via visible-light-mediated processes. mdpi.comrsc.org

The substitution pattern on the dihydro-oxazole ring can be further diversified. For example, N-phenyl-1,3-benzoxazol-2-amine derivatives have been synthesized by reacting substituted isothiocyanates with aminophenols, followed by iodine-mediated oxidative cyclodesulfurization. nih.gov This method allows for the introduction of various substituents on the phenyl ring.

The following table summarizes some examples of synthesized substituted derivatives:

Starting Material(s)Reagents/ConditionsProductReference
5-Substituted-2-amino-2-oxazolines, Acetylenic estersBoiling ethanol2-Substituted-7(5)-methyl-2,3-dihydro-5(7)H-oxazolo[3,2-a]pyrimidin-5-ones and 7-ones researchgate.net
Substituted isothiocyanates, AminophenolsIodine, K2CO3N-phenyl-1,3-benzoxazol-2-amine derivatives nih.gov
3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximesChloramine T, EtOH3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] Current time information in Bangalore, IN.clockss.orgoxazole (B20620) mdpi.com
L-tryptophan esterMulti-step synthesisβ-carboline and isoxazole (B147169) hybrids rsc.org

Exploration of Fused Ring Systems Incorporating the Dihydro-Oxazole Moiety.nih.govCurrent time information in Bangalore, IN.

Fusing the 2,3-dihydro-1,2-oxazole ring with other heterocyclic systems creates novel molecular architectures with potentially unique properties. These fused systems are of significant interest in medicinal chemistry and materials science.

One strategy to construct such fused systems is through intramolecular nitrile oxide cycloaddition (INOC) reactions. mdpi.com This approach has been successfully employed to synthesize novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] Current time information in Bangalore, IN.clockss.orgoxazole ring systems from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. mdpi.com The reaction proceeds by generating a nitrile oxide intermediate which then undergoes an intramolecular cycloaddition to form the fused polycyclic product. mdpi.com

Spiro compounds containing a dihydro-oxazole moiety represent another class of fused systems. Spiro-2-oxazolines with a fused 3,4-dihydropyrazin-2(1H)-one system have been prepared by heating aromatic or heteroaromatic diamines with 2-benzoylamino-3-chloropropenoic acid. clockss.org These spiro compounds can be further functionalized, for example, through alkylation reactions. clockss.org

The synthesis of fused oxazolo[3,2-a]pyrimidin-7-ones has been achieved by reacting 2-aminoazoles with alkynes like dialkyl acetylenedicarboxylates or ethyl propiolate derivatives. researchgate.net Additionally, rhodium-catalyzed coupling-cyclization reactions of isocyanides with 2-azidophenyloxyacrylates have been developed to synthesize N-(3-substituted benzo[d]oxazol-2(3H)-ylidene)amines and dihydrobenzo[d]oxazoles. bohrium.com

Examples of fused ring systems are presented in the table below:

Fused SystemSynthetic ApproachStarting MaterialsReference
Pyrazolo[4′,3′:5,6]pyrano[4,3-c] Current time information in Bangalore, IN.clockss.orgoxazoleIntramolecular Nitrile Oxide Cycloaddition (INOC)3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime mdpi.com
Spiro-2-oxazolines containing 3,4-dihydroquinoxalin-2(1H)-oneCyclocondensationAromatic diamines, 2-benzoylamino-3-chloropropenoic acid clockss.org
Oxazolo[3,2-a]pyrimidin-7-onesCyclocondensation2-Aminoazoles, Alkynes researchgate.net
Dihydrobenzo[d]oxazolesRhodium-catalyzed coupling-cyclizationIsocyanides, 2-azidophenyloxyacrylates bohrium.com
Benzimidazo[5,1-b]oxazoleMulti-step synthesis from N-acetyl cysteineN-acetyl cysteine, various reagents ekb.eg

Chiral Derivatives and Enantioenriched Syntheses.Current time information in Bangalore, IN.

The synthesis of chiral, enantioenriched derivatives of this compound is crucial for applications where stereochemistry plays a key role. Asymmetric synthesis strategies are employed to control the formation of specific stereoisomers.

One approach involves the use of chiral auxiliaries. Chiral oxazolines, derived from non-racemic amino alcohols, have been extensively used as auxiliaries in asymmetric reactions, including alkylations and additions. researchgate.net For instance, chiral bicyclic N,O-acetal isoserine derivatives have been synthesized and undergo diastereoselective alkylation to produce enantiopure α-alkylisoserine derivatives. nih.gov

Organocatalysis provides another powerful tool for enantioselective synthesis. A highly efficient method for preparing enantioenriched 2-((3R,9bS)-5,5-dioxido-2,3-dihydro-9bH-benzo researchgate.netrsc.orgisothiazolo[3,2-b]oxazol-3-yl)-1-phenylethan-1-one has been developed via an organocatalytic asymmetric [3+2]-cycloaddition using a bifunctional squaramide-based chiral catalyst. mdpi.com

Phosphine-catalyzed regiodivergent enantioselective γ-additions of oxazolones to 2,3-butadienoates have been reported to yield chiral α,α-disubstituted α-amino acid derivatives and N,O-acetals. acs.org The regioselectivity is controlled by the substitution pattern on the oxazolone (B7731731) starting material. acs.org Furthermore, new chiral triazole-oxazoline derivatives have been synthesized and utilized as ligands in asymmetric Diels-Alder reactions. researchgate.net

The following table highlights some approaches to chiral derivatives:

Chiral Derivative/ProductSynthetic MethodKey Reagents/CatalystsReference
Enantiopure α-alkylisoserine derivativesDiastereoselective alkylation using a chiral auxiliaryChiral bicyclic N,O-acetal isoserine derivatives nih.gov
Enantioenriched benzosultam-fused oxazolidine (B1195125)Organocatalytic asymmetric [3+2]-cycloadditionBifunctional squaramide-based chiral catalyst mdpi.com
Chiral α,α-disubstituted α-amino acid derivativesPhosphine-catalyzed regiodivergent enantioselective γ-additionPhosphine catalyst, oxazolones, 2,3-butadienoates acs.org
Chiral triazole-oxazoline ligandsMulti-step synthesis from aromatic amines(S)-N-(1-hydroxy-3-phenylpropan-2-yl)-1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamides researchgate.net

Structure-Reactivity Correlations for Derivatives

Understanding the relationship between the structure of this compound derivatives and their chemical reactivity is fundamental for designing new synthetic routes and predicting their behavior.

Theoretical studies, such as those using Density Functional Theory (DFT), have provided insights into the structure-reactivity of related fused 1,2-oxazole N-oxides. researchgate.net These studies have shown that the N-O dipole can distort the σ and π framework of the molecule, influencing its aromatic character and susceptibility to ring-opening reactions. researchgate.net The position of substituents also has a marked influence on the geometry and reactivity of the heterocyclic system. researchgate.net

In the context of polymerization, the structure of poly(2-oxazoline)s influences their properties and reactivity. For example, the amidation of methyl ester-functionalized poly(2-oxazoline)s has been studied to unravel structure-reactivity and structure-property relationships. researchgate.net The nature of the side chain in these polymers can significantly affect their biological activity and mechanism of action. researchgate.net

Kinetic studies on the oxidation of substituted piperidin-4-ones, which share some structural similarities, have been used to establish structure-reactivity correlations using the Hammett equation. tsijournals.com These studies demonstrate how electron-withdrawing and electron-releasing groups at different positions influence the rate of reaction. tsijournals.com

Key factors influencing the reactivity of dihydro-oxazole derivatives include:

Electronic Effects: The presence of electron-donating or electron-withdrawing groups on the ring system can significantly alter the electron density and, consequently, the reactivity towards electrophiles or nucleophiles.

Steric Effects: The size and position of substituents can hinder or facilitate the approach of reagents, thereby affecting reaction rates and regioselectivity.

Ring Strain: In fused ring systems, the degree of ring strain can influence the stability of the molecule and its propensity to undergo ring-opening or rearrangement reactions.

Spectroscopic and Diffraction Methodologies for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in 2,3-Dihydro-1,2-oxazol-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique hydrogen environment. The protons on the heterocyclic ring (at positions C3, C4, and C5) and the amine groups (-NH and -NH₂) would have characteristic chemical shifts and coupling patterns. The protons on the nitrogen atoms are often broad and may exchange with deuterium-containing solvents like D₂O, causing their signals to disappear, which is a useful diagnostic feature. libretexts.org The methylene (B1212753) protons at C4 and C5 are diastereotopic, meaning they are chemically non-equivalent, and would likely appear as complex multiplets due to coupling with each other and with the proton at C3.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. For this compound, three distinct signals are predicted for the carbon atoms of the isoxazolidine (B1194047) ring. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms. mdpi.com Carbons directly attached to nitrogen typically appear in the 10-65 ppm region. libretexts.org The specific shifts can be accurately predicted using DFT calculations, which have shown a mean absolute error of less than 2 ppm for similar compounds. nih.govbohrium.com

Predicted NMR Data for this compound

¹H NMR Predicted Data
Proton PositionPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
H3~3.5 - 4.5Triplet (t) or Doublet of doublets (dd)Coupled to protons on C4.
H4 (diastereotopic)~2.5 - 3.5Multiplet (m)Complex splitting due to geminal and vicinal coupling.
H5 (diastereotopic)~3.8 - 4.8Multiplet (m)Deshielded by adjacent oxygen atom.
N1-HVariable, broadBroad singlet (br s)Exchangeable with D₂O.
N-H₂ (at C3)Variable, broadBroad singlet (br s)Exchangeable with D₂O.
¹³C NMR Predicted Data
Carbon PositionPredicted Chemical Shift (ppm)Notes
C3~60 - 75Attached to two nitrogen atoms.
C4~30 - 45Aliphatic methylene carbon.
C5~70 - 85Attached to oxygen and nitrogen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the key functional groups are the primary amine (-NH₂), the secondary amine (ring -NH), the C-O ether-like linkage, and aliphatic C-H bonds.

The N-H stretching vibrations for primary and secondary amines are particularly diagnostic. orgchemboulder.com Primary amines typically show two sharp bands between 3300 and 3500 cm⁻¹ (for asymmetric and symmetric stretches), while secondary amines show a single, weaker band in the same region. libretexts.orgpressbooks.pub The presence of both a primary and a secondary amine in the target molecule would lead to a complex N-H stretching region. Other important vibrations include the N-H bending (scissoring) for the primary amine around 1550-1650 cm⁻¹, C-N stretching for aliphatic amines (1000-1250 cm⁻¹), and a strong C-O stretch (1085-1150 cm⁻¹). libretexts.orgorgchemboulder.comwpmucdn.com

Predicted IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Intensity
N-H StretchPrimary Amine (-NH₂)3300 - 3500 (two bands)Medium, Sharp
N-H StretchSecondary Amine (-NH-)3300 - 3500 (one band)Weak to Medium, Sharp
C-H StretchAliphatic (CH₂)2850 - 2960Medium to Strong
N-H Bend (Scissoring)Primary Amine (-NH₂)1550 - 1650Medium to Strong
C-O StretchCyclic Ether-like1085 - 1150Strong
C-N StretchAliphatic Amine1000 - 1250Weak to Medium
N-H WagPrimary/Secondary Amine650 - 900Broad, Strong

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

For this compound (C₃H₈N₂O), the molecular weight is 88.11 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with this structure. jove.com The high-resolution mass spectrum (HRESI-MS) would yield a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

The fragmentation of aliphatic and cyclic amines in the mass spectrometer is typically dominated by α-cleavage, which is the breaking of the bond between a carbon atom and the atom adjacent to the nitrogen. jove.commiamioh.edu This process leads to the formation of a stable, nitrogen-containing iminium ion. For this compound, fragmentation would likely involve the cleavage of the heterocyclic ring. nih.gov Common fragmentation pathways could include the loss of the amino group (-NH₂) or cleavage adjacent to the ring oxygen, leading to characteristic fragment ions.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, confirming the exact conformation and configuration of the molecule.

While no specific crystal structure data for the parent this compound has been published, analysis of related isoxazolidine and thiazolidine (B150603) derivatives demonstrates the power of this method. researchgate.netnih.govnovapublishers.com If a suitable crystal were analyzed, X-ray diffraction would:

Confirm the connectivity of the isoxazolidine ring.

Determine the conformation of the five-membered ring (e.g., envelope or twist conformation).

Provide precise bond lengths for the N-O, C-O, C-N, and C-C bonds within the ring.

Characterize the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary and secondary amine groups, which dictate the crystal packing.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions. The pattern of absorption is characteristic of the π-electron system and chromophores within a molecule. britannica.com

Saturated compounds like this compound lack extended conjugated systems or strong chromophores. The electronic transitions available are typically high-energy n→σ* (non-bonding to sigma antibonding) transitions associated with the lone pairs on the nitrogen and oxygen atoms. msu.edu These transitions absorb light in the far-UV region, at wavelengths below 200 nm. dtic.mil Consequently, a UV-Vis spectrum of this compound recorded in a standard spectrometer (typically 200-800 nm) is expected to be largely transparent, showing no significant absorption peaks. This lack of absorption is itself a useful piece of structural information, indicating the absence of aromatic rings or conjugated double bonds. researchgate.net

Advanced Research Applications in Chemical Science Non Biological Focus

Utilization as Synthetic Building Blocks for Complex Molecular Architectures

The 2,3-dihydro-1,2-oxazol-3-amine core is a valuable scaffold in organic synthesis, primarily utilized through its substituted derivatives (3-aminoisoxazolines) as versatile building blocks for constructing more complex molecular structures. The inherent reactivity of the isoxazoline (B3343090) ring and the presence of a key amino group allow for diverse chemical transformations.

Researchers have successfully employed 3-aminoisoxazoline derivatives containing spiro-fused or 1,2-annelated cyclooctane fragments as foundational platforms. nih.govnih.gov These non-planar scaffolds are of particular interest as they expand the accessible chemical space for drug design and materials science. A notable application is the reaction of a spiro-fused 3-aminoisoxazoline with various sulfonyl chlorides to produce a series of novel sulfonamides. nih.govnih.gov This transformation highlights the utility of the 3-aminoisoxazoline as an intermediate that can be readily functionalized to create libraries of complex molecules with potential applications in medicinal and materials chemistry.

The synthesis of these building blocks often begins with the creation of corresponding 3-nitroisoxazolines via 1,3-dipolar cycloaddition, which are then reduced to the crucial 3-aminoisoxazoline intermediate. nih.govnih.gov This multi-step process underscores the role of 3-aminoisoxazolines as key synthetic intermediates, bridging simple starting materials to intricate final products.

Table 1: Synthesis of Sulfonamide Derivatives from a Spiro-fused 3-Aminoisoxazoline Building Block This table illustrates the versatility of the 3-aminoisoxazoline scaffold in generating a diverse set of complex molecules. Data sourced from research on spirocyclic isoxazoline derivatives. nih.gov

EntrySulfonyl Chloride ReagentResulting Sulfonamide ProductYield (%)
5a4-Methylbenzenesulfonyl chlorideN-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-4-methylbenzenesulfonamide75
5bPhenylmethanesulfonyl chlorideN-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)phenylmethanesulfonamide41
5cThiophene-2-sulfonyl chlorideN-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)thiophene-2-sulfonamide65
5d4-Fluorobenzenesulfonyl chloride4-Fluoro-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide82
5e4-(Trifluoromethyl)benzenesulfonyl chlorideN-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-4-(trifluoromethyl)benzenesulfonamide80
5f5-(Dimethylamino)naphthalene-1-sulfonyl chloride5-(Dimethylamino)-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)naphthalene-1-sulfonamide25
5g8-Quinolinylsulfonyl chlorideN-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)quinoline-8-sulfonamide30
5h4-Nitrobenzenesulfonyl chloride4-Nitro-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide78
5i4-Methoxybenzenesulfonyl chloride4-Methoxy-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide73
5j2,4,6-Trimethylbenzenesulfonyl chlorideN-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,4,6-trimethylbenzenesulfonamide68
5k4-Cyanobenzenesulfonyl chloride4-Cyano-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide71
5l4-tert-Butylbenzenesulfonyl chloride4-(tert-Butyl)-N-(1-Oxa-2-azaspiro[4.7]dodec-2-en-3-yl)benzenesulfonamide75

Ligand Design and Chiral Auxiliary Development in Asymmetric Catalysis

In the field of asymmetric catalysis, the design of effective chiral ligands and auxiliaries is paramount for controlling the stereochemical outcome of chemical reactions. While the direct application of this compound as a ligand is not extensively documented in the reviewed literature, the structural motif is related to the well-established class of oxazoline-containing ligands. These related ligands are renowned for their effectiveness in a wide range of transition-metal-catalyzed asymmetric transformations.

The potential for 3-aminoisoxazoline derivatives in this area lies in the introduction of chirality. A chiral 3-aminoisoxazoline scaffold could coordinate with a metal center, creating a chiral environment to induce enantioselectivity in a catalytic process. The amino group at the 3-position offers a convenient handle for further modification, allowing for the synthesis of bidentate or multidentate ligands by linking the isoxazoline core to other coordinating groups. Although 1,2,3-triazoles bearing additional functional groups have been explored as ligands in catalysis, similar applications for 3-aminoisoxazolines are less common. grafiati.com The development of chiral 3-aminoisoxazoline-based ligands and their application in asymmetric synthesis represents a promising, yet largely unexplored, avenue of research.

Exploration in Materials Science and Polymer Chemistry

The application of this compound and its derivatives in the fields of materials science and polymer chemistry appears to be a nascent area of investigation. A review of current chemical literature did not yield significant research focused on the incorporation of this specific heterocyclic scaffold into polymer backbones or for the development of novel materials with unique electronic or physical properties. While research has been conducted on polyolefin graft copolymers using other cyclic monomers like cyclooctene, similar studies involving 3-aminoisoxazoline are not prevalent. grafiati.com The bifunctional nature of the 3-aminoisoxazoline molecule, possessing both a reactive amino group and a heterocyclic ring, suggests potential utility as a monomer or a modifying agent in polymer synthesis. Future research may explore its use in creating functional polymers, cross-linking agents, or precursors for nitrogen-containing materials.

Methodological Development in Organic Synthesis and Catalyst Design

Significant progress has been made in developing new synthetic methodologies centered around the 3-aminoisoxazoline scaffold. These methods provide efficient and reliable access to this class of compounds, which were previously challenging to synthesize.

One key development is a novel two-step procedure for the synthesis of 3-amino-5-substituted-isoxazoles, which proceeds through a 3-aminoisoxazoline intermediate. This method involves the reaction of readily available 3-bromoisoxazolines with a variety of amines, followed by a newly developed oxidation protocol to yield the corresponding 3-aminoisoxazole. This approach is noted for its high yields and broad amine scope, overcoming the limitations of previous methods that often suffered from modest yields and limited applicability.

Another important synthetic strategy involves the 1,3-dipolar cycloaddition of nitrile oxides to alkenes, which is a general method for forming the isoxazoline ring. nih.gov Specifically, new 3-nitro- and 3-aminoisoxazolines have been synthesized by employing the 1,3-dipolar cycloaddition of alkyl nitronates with non-activated alkenes. nih.govnih.gov The resulting 3-nitroisoxazolines are then cleanly reduced to the target 3-aminoisoxazolines using a mild reducing agent like sodium dithionite, which preserves the labile isoxazoline cycle. nih.gov

Table 2: Optimized Conditions for the Reduction of 3-Nitroisoxazolines This table details the mild reaction conditions developed for the synthesis of 3-aminoisoxazoline intermediates from their nitro precursors. nih.gov

Starting MaterialReductive AgentSolvent SystemTemperature (°C)Reaction Time (h)Product Yield
3-NitroisoxazolineSodium Dithionite (Na₂S₂O₄)THF-water (1:1)901High

These methodological advancements are crucial as they provide the chemical community with robust tools to access and explore the chemistry of 3-aminoisoxazolines, paving the way for their application in other areas of chemical science.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,3-Dihydro-1,2-oxazol-3-amine, and how can its purity be validated?

  • Methodology : The compound can be synthesized via cyclization of β-hydroxyamine precursors under acidic or basic conditions. For purity validation, use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation.

Q. How can researchers analyze trace levels of this compound in complex matrices?

  • Methodology : Employ solid-phase extraction (SPE) followed by LC-MS/MS with multiple reaction monitoring (MRM). Isotope dilution using analogs like AOZ-d4 or SEM-¹³C¹⁵N₂ ensures quantification accuracy, especially in biological or environmental samples . Cross-validation with gas chromatography (GC) coupled with nitrogen-phosphorus detection (NPD) may resolve matrix interference issues.

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. In case of inhalation, move to fresh air and seek medical attention. Avoid exposure to moisture or strong oxidizers, as these may induce decomposition or hazardous reactions . Acute toxicity data (e.g., LD₅₀) should guide risk assessments.

Advanced Research Questions

Q. How do structural modifications to the oxazole ring affect the bioactivity of this compound derivatives?

  • Methodology : Perform docking studies and molecular dynamics simulations to evaluate interactions with target proteins (e.g., antioxidant enzymes or kinase inhibitors). Synthesize analogs with substituents at the 5-position (e.g., methyl or morpholinomethyl groups) and compare their IC₅₀ values in bioassays . Use X-ray crystallography to resolve binding conformations.

Q. How can contradictory data on the stability of this compound under varying pH conditions be resolved?

  • Methodology : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Compare kinetic degradation rates at pH 2–9 and identify intermediates via HRMS. Cross-reference with computational predictions (e.g., density functional theory (DFT) for hydrolysis pathways) .

Q. What experimental strategies optimize the compound’s stability in long-term storage for pharmacological studies?

  • Methodology : Store under inert gas (argon) at –20°C in amber vials. Use lyophilization for aqueous solutions. Monitor stability via periodic NMR and LC-MS analysis. Additives like ascorbic acid (0.1% w/v) may suppress oxidation .

Q. How can researchers elucidate the mechanism of this compound’s antioxidant activity?

  • Methodology : Employ electron paramagnetic resonance (EPR) to detect radical scavenging. Pair with in vitro assays (e.g., DPPH or ABTS) and correlate results with computational models of redox potential. Compare with structurally related triazole or thiadiazole derivatives .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

  • Methodology : Optimize reaction exotherms using microreactors for controlled temperature gradients. Replace hazardous solvents (e.g., dichloromethane) with greener alternatives (cyclopentyl methyl ether). Validate batch consistency via statistical process control (SPC) and PAT (process analytical technology) .

Q. How can environmental residues of this compound be detected and quantified in aquatic systems?

  • Methodology : Use solid-phase microextraction (SPME) coupled with GC-MS for trace detection. Validate against spiked samples and employ isotope-labeled internal standards (e.g., ¹⁵N₃-OAH) to account for recovery losses. Assess photodegradation pathways using simulated sunlight exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.